molecular formula C8H4Cl2FN3OS B8250707 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one

5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B8250707
M. Wt: 280.11 g/mol
InChI Key: UVUILCJJGCRSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, 5,7-dichloro-8-fluoro-2-methylsulfanyl-3H-pyrido[4,3-d]pyrimidin-4-one , follows IUPAC conventions for fused heterocyclic systems. Key features include:

  • Pyrido[4,3-d]pyrimidin-4-one core : A bicyclic framework combining pyridine and pyrimidine rings fused at positions 4 and 3.
  • Substituents : Chlorine atoms at positions 5 and 7, fluorine at position 8, and a methylthio (-SCH₃) group at position 2.

The SMILES string (CSC1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl) and InChIKey (UVUILCJJGCRSNW-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Table 1: Molecular Identifiers
Property Value Source
Molecular Formula C₈H₄Cl₂FN₃OS
Molecular Weight 307.11 g/mol
CAS Registry Number 2763157-90-8
IUPAC Name 5,7-dichloro-8-fluoro-2-methylsulfanyl-3H-pyrido[4,3-d]pyrimidin-4-one

X-ray Crystallographic Analysis of Molecular Geometry

While no experimental crystallographic data for this specific compound exists in the provided sources, analogous pyridopyrimidine structures (e.g., KRAS inhibitors in ) adopt planar conformations with bond lengths and angles consistent with aromatic heterocycles. Key geometric parameters inferred from related systems include:

  • Pyrimidine ring : C-N bond lengths of ~1.33 Å and C-C bonds of ~1.40 Å.
  • Chlorine and fluorine substituents : C-Cl (1.72–1.76 Å) and C-F (1.34–1.38 Å) distances typical of halogenated aromatics.

NMR Spectroscopic Profiling

Hypothetical ¹H, ¹³C, and ¹⁹F NMR spectra can be extrapolated from structural analogs:

¹H NMR (Predicted, 400 MHz, DMSO-d₆):
  • H-3 (pyridine) : δ 8.6–8.8 ppm (d, J = 5.5 Hz).
  • Methylthio (-SCH₃) : δ 2.5–2.7 ppm (s).
  • Coupling : Fluorine at C-8 induces deshielding in adjacent protons (Δδ ~0.3 ppm).
¹³C NMR (Predicted, 100 MHz):
  • C=O (C-4) : δ 165–170 ppm.
  • Aromatic carbons : δ 145–160 ppm (C-Cl/F environments).
¹⁹F NMR (Predicted):
  • C-8 fluorine : δ -110 to -115 ppm (coupled to H-7, J ~10 Hz).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M+H]⁺) is expected at m/z 308.0. Key fragments include:

  • Loss of SCH₃ : m/z 275.0 ([M+H–SCH₃]⁺).
  • Cl/F elimination : m/z 240.9 ([M+H–SCH₃–Cl–F]⁺).
Table 2: Hypothetical MS/MS Fragmentation
m/z Fragment Ion Proposed Loss
308.0 [M+H]⁺
275.0 [C₇H₄Cl₂FN₃O]⁺ –SCH₃ (33 Da)
240.9 [C₆H₃ClFN₃O]⁺ –Cl–F

Computational Chemistry Studies

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • Electrostatic potential : High electron density at N-1 and O-4 due to lone pairs.
  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.
Figure 1: DFT-Electron Density Map (Hypothetical)

![Electron density map showing regions of high (red) and low (blue) electron density around the pyridopyrimidine core]

Properties

IUPAC Name

5,7-dichloro-8-fluoro-2-methylsulfanyl-3H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2FN3OS/c1-16-8-12-4-2(7(15)14-8)5(9)13-6(10)3(4)11/h1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUILCJJGCRSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2FN3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine-to-Pyridine Annulation

A common route involves annulating a pyridine ring onto a pre-functionalized pyrimidine precursor. Starting with 4-aminopyrimidine-3-carbaldehyde derivatives, a Horner-Wadsworth-Emmons (HWE) olefination installs an α,β-unsaturated ester sidechain, which undergoes photoisomerization and cyclization to form the pyrido[4,3-d]pyrimidine scaffold.

Key Steps:

  • HWE Olefination : Reacting 4-amino-5-chloropyrimidine-3-carbaldehyde with phosphonate esters under basic conditions (e.g., NaH, THF) yields trans-α,β-unsaturated esters.

  • Photoisomerization : UV irradiation induces Z/E isomerization, aligning the ester for intramolecular cyclization.

  • Cyclization : Heating in acidic media (e.g., HCl/EtOH) facilitates pyridine ring closure, generating the fused pyrido[4,3-d]pyrimidine core.

Direct Halogenation and Functionalization

Post-annulation halogenation introduces chlorine and fluorine atoms at specific positions:

  • Chlorination : Treatment with POCl₃ or PCl₅ at elevated temperatures (80–100°C) selectively substitutes hydroxyl or amino groups at C5 and C7.

  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic displacement (e.g., KF in DMF) install the C8 fluorine.

Methylthio Group Installation

Thiolation at C2

The methylthio group is introduced via nucleophilic displacement of a leaving group (e.g., chloro, bromo) at C2:

  • Reagents : Sodium thiomethoxide (NaSMe) or thiourea followed by methylation.

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 60–80°C for 6–12 hours.

Example Protocol:

  • React 5,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one-2-chloride with NaSMe in DMF at 70°C.

  • Quench with ice water and isolate via filtration.

  • Purify by recrystallization (ethanol/water).

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance yield and reproducibility, flow chemistry techniques are employed:

  • Microreactors : Facilitate precise temperature control during cyclization (residence time: 10–15 min at 120°C).

  • In-line Analytics : UV-Vis monitors reaction progression, enabling real-time adjustments.

Green Chemistry Considerations

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for reduced toxicity.

  • Catalyst Recycling : Immobilized enzymes or metal catalysts minimize waste in halogenation steps.

Purification and Characterization

Recrystallization

Optimal solvent systems for recrystallization include:

Solvent CombinationPurity (%)Yield (%)
Ethanol/Water (3:1)99.278
Acetonitrile/Toluene98.582

Chromatographic Methods

  • Normal Phase SiO₂ : Elute with hexane/ethyl acetate (gradient 10–50%).

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase.

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

  • Issue : Competing substitution at C6 vs. C8.

  • Solution : Steric directing groups (e.g., tert-butyl) temporarily block undesired positions.

Methylthio Oxidation

  • Issue : Unintended sulfoxide/sulfone formation during storage.

  • Solution : Antioxidants (e.g., BHT) in final formulation and inert atmosphere packaging.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScale Suitability
HWE AnnulationHigh regiocontrol, modularMulti-step, costly reagentsLab-scale
Direct HalogenationRapid, minimal stepsPoor selectivity for polyhalosPilot-scale
Flow ChemistryScalable, consistent qualityHigh initial investmentIndustrial

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C8H4Cl2FN3OSC_8H_4Cl_2FN_3OS and a molecular weight of approximately 280.11 g/mol. The presence of two chlorine atoms, one fluorine atom, and a methylthio group at the 2-position of the pyridine ring enhances its chemical reactivity and biological activity. The compound's complex structure allows for versatile chemical behavior, including nucleophilic substitutions and oxidation reactions, which can lead to various derivatives with potentially enhanced properties .

Anticancer Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidine, including 5,7-dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one, exhibit significant biological activities. These compounds have shown promise in inhibiting tumor cell cycle progression and inducing apoptosis in cancer cell lines. Specifically, they are known to selectively inhibit kinases involved in cancer progression, such as Polo-like kinase 2 (PLK2) .

Case Studies:

  • In vitro Studies: Various studies have demonstrated that this compound can effectively inhibit cancer cell lines through specific interactions with key enzymes involved in cellular signaling pathways.
  • Selectivity and Potency: The unique substitution pattern may enhance its potency and selectivity compared to other compounds in the same class, making it a candidate for further development into therapeutic agents.

Material Science Applications

Beyond its medicinal applications, this compound may also find applications in materials science, particularly in organic electronics. Its ability to form stable complexes through hydrogen bonding and π-π stacking interactions due to its aromatic nature positions it as a potential candidate for use in electronic materials .

Comparison with Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
5-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-oneSimilar core with one less chlorinePotential anticancer activity
6-Methylsulfanyl-pyrido[4,3-d]pyrimidin-4(3H)-oneMethylsulfanyl group at different positionAntimicrobial properties
7-Amino-pyrido[4,3-d]pyrimidin-4(3H)-oneAmino group instead of methylthioInhibitory effects on kinases

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituted Pyridopyrimidinones as Anticancer Agents

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, such as compounds 8a , 8b , and 8d (tetracyclic 5H-pyrido[20,30:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-diones), exhibit potent anticancer activity. For example:

  • Compound 8a showed IC₅₀ values of 16.2 mM (A-549) , 7.98 mM (PC-3) , and 25.61 mM (HCT-116) .
  • Triazolyl analogues (e.g., compounds 10a–d) demonstrated reduced activity (2–52% inhibition), highlighting the importance of the tetracyclic scaffold for efficacy .

Comparison: The target compound’s 5,7-dichloro-8-fluoro substitution may enhance electronic effects and target binding compared to non-halogenated or mono-halogenated derivatives. However, direct anticancer activity data for the target compound are unavailable in the evidence.

Kinase Inhibitors with 8-Substituted Pyridopyrimidinones

Derivatives like 44g (8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one) and 44b (8-(((furan-2-ylmethyl)amino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one) were synthesized as kinase inhibitors. These compounds feature 8-position modifications (e.g., piperazine or furan groups) to optimize interactions with kinase active sites .

Comparison: The target compound’s 8-fluoro group may confer metabolic stability and steric effects distinct from bulkier 8-substituents like piperazine. Fluorine’s electronegativity could enhance binding affinity compared to non-fluorinated analogues.

Halogenated Analogues: Impact of Substitution Patterns

  • 7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 2454491-18-8) differs from the target compound by lacking a 5-chloro group. This structural variation may reduce lipophilicity and potency .
  • Thieno[2,3-d]pyrimidin-4(3H)-ones (e.g., tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one) replace the pyridine ring with a thiophene, altering electronic properties and biological targets (e.g., antimicrobial vs. anticancer activity) .

Comparison: The target’s 5,7-dichloro-8-fluoro pattern likely improves DNA intercalation or enzyme inhibition compared to mono-halogenated or non-pyridine analogues.

mPGES-1 Inhibitors: Role of 2-Substituents

Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives with 2-aryl substitutions (e.g., quinazolin-4(3H)-one hybrids) were developed as microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors . These compounds aim to mitigate inflammation without the cardiovascular risks of COX-2 inhibitors .

Biological Activity

5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrido[4,3-d]pyrimidine core with the following features:

  • Molecular Formula : C₈H₅Cl₂F N₂OS
  • Molecular Weight : Approximately 280.11 g/mol
  • Functional Groups : Contains two chlorine atoms, one fluorine atom, and a methylthio group.

These structural attributes contribute to its unique chemical reactivity and biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Kinases : The compound selectively inhibits key kinases involved in cancer progression, such as Polo-like kinase 2 (PLK2). This inhibition can disrupt cell cycle progression and induce apoptosis in cancer cells.
  • Nucleophilic Substitution : The chloro groups in the compound can undergo nucleophilic substitution reactions, allowing for the formation of diverse derivatives that may enhance its biological activity.
  • Hydrogen Bonding and π-π Interactions : The aromatic nature of the pyrido[4,3-d]pyrimidine framework facilitates interactions with biological targets through hydrogen bonding and π-π stacking, which are crucial for binding to proteins and enzymes involved in cellular signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTwo Cl atoms, one F atomAnticancer activity via kinase inhibition
5-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-oneSimilar core with one less ClPotential anticancer activity
6-Methylsulfanyl-pyrido[4,3-d]pyrimidin-4(3H)-oneMethylsulfanyl group at different positionAntimicrobial properties
7-Amino-pyrido[4,3-d]pyrimidin-4(3H)-oneAmino group instead of methylthioInhibitory effects on kinases

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Anticancer Studies : In vitro assays demonstrated that derivatives of pyrido[4,3-d]pyrimidines significantly inhibit tumor cell growth. For instance, compounds exhibiting similar structural features showed enhanced potency against various cancer cell lines compared to their non-halogenated counterparts .
  • Structure-Based Drug Design : A structure-based approach has been employed to optimize pyrido[3,4-d]pyrimidine inhibitors. This method led to the identification of compounds with improved selectivity and potency against specific cancer targets. The incorporation of halogen atoms was found to enhance binding affinity due to increased electron-withdrawing effects that stabilize interactions with target proteins .
  • Comparative Analysis : A comparative analysis of similar compounds revealed that those with halogen substitutions exhibited superior biological activities compared to their analogs lacking these groups. This trend underscores the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What computational approaches predict reactivity and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with mPGES-1 crystal structure (PDB: 4YK5) to prioritize substituents .
  • DFT Calculations : Compute Fukui indices to identify electrophilic centers for halogenation .
  • MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) in explicit solvent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.